molecular formula C17H23N3O2S B13945498 3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone CAS No. 55469-58-4

3-(3-Morpholinopropyl)-2-(p-tolylimino)-4-thiazolidinone

Cat. No.: B13945498
CAS No.: 55469-58-4
M. Wt: 333.5 g/mol
InChI Key: ZDQPPESKBCASQW-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a morpholine moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE typically involves the reaction of 4-methylbenzaldehyde with 3-(4-morpholinyl)propylamine to form an imine intermediate. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine moiety with various functional groups.

    Imines: Compounds with a similar imine functional group but different ring structures.

Uniqueness

2-[(4-METHYLPHENYL)IMINO]-3-[3-(4-MORPHOLINYL)PROPYL]-4-THIAZOLIDINONE is unique due to the combination of its thiazolidinone ring, morpholine moiety, and methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

55469-58-4

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H23N3O2S/c1-14-3-5-15(6-4-14)18-17-20(16(21)13-23-17)8-2-7-19-9-11-22-12-10-19/h3-6H,2,7-13H2,1H3

InChI Key

ZDQPPESKBCASQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCN3CCOCC3

Origin of Product

United States

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